Neothramycin

Description

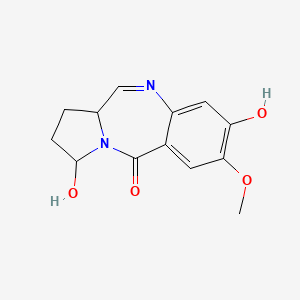

Structure

2D Structure

3D Structure

Properties

CAS No. |

67298-49-1 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3 |

InChI Key |

FXMOIYLVKOALHC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |

Synonyms |

neothramycins |

Origin of Product |

United States |

Molecular Mechanism of Action and Dna Interactions of Neothramycin

Neothramycin, a member of the pyrrolo wikipedia.orgnih.govbenzodiazepine (PBD) class of antibiotics, exerts its biological effects primarily through direct interaction with deoxyribonucleic acid (DNA). wikipedia.org This binding event is the critical step that leads to the inhibition of crucial cellular processes such as DNA replication and transcription by impeding the function of DNA-dependent DNA and RNA polymerases. wikipedia.orgnih.gov The mechanism is characterized by a highly specific and covalent interaction with the DNA duplex.

Sequence-Selective Binding in the DNA Minor Groove

This compound binds non-intercalatively within the minor groove of duplex DNA. wikipedia.org This mode of interaction is a hallmark of the PBD family. The molecule's structure allows it to fit snugly into the narrow groove of the DNA helix. This binding is not random; this compound exhibits a notable sequence preference, specifically targeting guanine-rich regions. wikipedia.org This specificity for dG-containing DNA duplexes is a distinguishing feature of its interaction. wikipedia.org The binding only occurs when the DNA is in its double-stranded, duplex form. wikipedia.org

Covalent Adduct Formation with Guanine (B1146940) Residues

A key feature of this compound's interaction with DNA is the formation of a stable, covalent bond with guanine bases. This irreversible linkage distinguishes it from many other minor groove binders that associate with DNA through weaker, non-covalent forces like hydrogen bonds and van der Waals interactions.

The covalent attachment is highly specific, occurring at the exocyclic amino group (NH2) at the N2 position of guanine. wikipedia.org This N2 position, which protrudes into the minor groove, serves as the nucleophilic target for the antibiotic. The requirement of the guanine 2-amino group for binding is a critical determinant for the interaction of many DNA-binding agents. nih.gov This precise interaction ensures the correct orientation and stable anchoring of the this compound molecule to the floor of the minor groove.

The chemical basis for the covalent bond formation lies in the N10-C11 imine moiety within the PBD structure. mdpi.com This functional group contains an electrophilic carbon atom at the C11 position, which is susceptible to nucleophilic attack. nih.gov The exocyclic N2 amino group of guanine acts as the nucleophile, attacking the C11 carbon to form a stable aminal linkage. The presence of this imine functionality is essential for the covalent binding to DNA. mdpi.comnih.gov Studies comparing imine-containing PBDs with analogues lacking this group (dilactams) confirm that the imine is crucial for the covalent interaction with the guanine base. mdpi.com The electrophilicity at C11, and thus the reactivity, varies among different PBDs.

Table 1: Comparative Reactivity of Pyrrolo wikipedia.orgnih.govbenzodiazepines (PBDs) This table shows the rank order of reactivity of selected PBDs based on their interaction with the model nucleophile thiophenol, which reflects the electrophilicity at the C-11 position.

| Compound | Rank Order of Reactivity |

|---|---|

| This compound | 1 (Most Reactive) |

| Tomaymycin (B1231328) | 2 |

| Anthramycin (B1237830) | 3 (Least Reactive) |

Data sourced from studies evaluating the electrophilicity of the PBD C-11 position. nih.gov

Conformational Changes Induced in DNA Duplexes Upon Binding

Unlike some DNA-binding agents that cause significant distortion, the binding of this compound to DNA does not lead to a substantial change in the thermal stability of the DNA duplex, as evidenced by the lack of a significant shift in its melting temperature. wikipedia.org However, the formation of a bulky covalent adduct in the minor groove is expected to induce localized conformational adjustments in the DNA structure. While extensive structural changes are not indicated, subtle alterations in DNA conformation, such as localized bending or stiffening in the vicinity of the binding site, are characteristic of minor groove binding events. nih.govnih.gov

Kinetic Aspects of DNA-Neothramycin Association

Table 2: Relative DNA Binding of Pyrrolo wikipedia.orgnih.govbenzodiazepines (PBDs) This table presents the rank order of inhibition of DNA cleavage, which is indicative of the relative DNA binding strength among various PBDs.

| Rank | Compound |

|---|---|

| 1 | Sibiromycin (B87660) |

| 2 | Anthramycin |

| 3 | Tomaymycin |

| 4 | DC-81 |

| 5 | This compound |

| 6 | iso-DC-81 |

Data sourced from comparative studies on the inhibition of DNA cleavage.

Inhibition of Nucleic Acid Synthesis

This compound's mode of action is fundamentally linked to its ability to interfere with the cellular machinery responsible for DNA replication and transcription. By binding to the DNA template, it effectively creates a roadblock for the enzymes that synthesize DNA and RNA.

Suppression of DNA-Dependent RNA Polymerase Activity

The process of transcription, mediated by DNA-dependent RNA polymerase, is a primary target of this compound. The binding of this compound to DNA inhibits the action of this enzyme, thereby halting the synthesis of RNA molecules essential for protein production and other cellular functions. Early investigations into this compound's mechanism identified this inhibitory effect as a key component of its antibiotic activity. researchgate.net

Suppression of DNA Polymerase Activity

In a similar fashion, this compound obstructs the process of DNA replication by inhibiting DNA polymerase. This enzyme is responsible for synthesizing new DNA strands, a critical step in cell division. By physically binding to the DNA, this compound prevents the polymerase from reading the template strand, thus suppressing the synthesis of new DNA. researchgate.net This disruption of DNA replication is a cornerstone of its anticancer properties.

Intermolecular Interactions and Binding Energetics

The efficacy of this compound as a DNA-interactive agent is rooted in the specific and stable non-covalent and covalent bonds it forms within the minor groove of the DNA double helix. These interactions are governed by a combination of factors, including shape complementarity and electronic interactions.

Stacking Interactions Between this compound and DNA Base Pairs

Computational studies have shed light on the nature of the non-covalent interactions between this compound and DNA. Quantum mechanical methods have been employed to evaluate the stacking interactions between this compound B, a stereoisomer of this compound, and the DNA base pairs. researchgate.net These analyses help in understanding the binding patterns, the relative stability of the drug-DNA complex, and the preferred binding sites of the drug. The planarity of the PBD ring system allows it to fit snugly within the minor groove, maximizing van der Waals forces and hydrophobic interactions with the surrounding DNA bases.

This compound establishes a covalent bond with the exocyclic N2 amino group of guanine residues located in the minor groove of the DNA. wikipedia.org This binding is highly specific for guanine and occurs only when the DNA is in its duplex form. wikipedia.org While this type of interaction is characteristic of other PBDs, the binding of this compound to DNA is reported to be a slower process compared to other compounds in the same group. wikipedia.org

Quantitative Evaluation of DNA-Binding Affinity

The strength of the interaction between a small molecule and DNA can be quantified by its binding constant (Kb). While specific quantitative data for this compound's binding affinity from methods like Scatchard analysis were not found in the reviewed literature, the extensive research on its mechanism of action, including its ability to inhibit polymerases at low concentrations, strongly suggests a high affinity for its DNA target. The covalent nature of its bond with guanine contributes significantly to the stability and longevity of the drug-DNA adduct.

Intracellular Localization and Target Engagement Within Cellular Nuclei

Chemical Synthesis and Analog Development of Neothramycin

Synthetic Modification and Derivatization

Introduction of Side Chains via Coupling Reactions (e.g., Heck, Suzuki, Stille)

The synthesis of PBD analogs, including those related to Neothramycin, often involves the strategic introduction of diverse side chains to explore structure-activity relationships (SARs) and enhance therapeutic potential. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are versatile tools employed for this purpose, particularly for functionalizing the C2 position of the PBD C-ring. These methods allow for the late-stage introduction of various substituents, enabling access to a broad spectrum of analogs ucl.ac.uknih.govresearchgate.netcem.comlibretexts.org.

The Suzuki coupling, for instance, has been utilized to synthesize libraries of C2-aryl pyrrolo[2,1-c] ucl.ac.uknih.govbenzodiazepine-5,11-diones, with some library members demonstrating significant cytotoxicity nih.gov. While Heck coupling has been explored for applications in DNA-encoded libraries, current DNA-compatible protocols can be unreliable, though advancements in micellar catalysis have shown promise for highly efficient, DNA-compatible Heck reactions nih.gov. The Stille coupling, another palladium-catalyzed C-C bond-forming reaction, also offers a method for introducing varied functionalities researchgate.netcem.comorganic-chemistry.org. These coupling reactions are fundamental in modifying the PBD scaffold to fine-tune its biological properties.

Table 1: Palladium-Catalyzed Coupling Reactions in PBD Synthesis

| Coupling Reaction | Description | Application in PBD Synthesis | Reference(s) |

| Heck Reaction | Palladium-catalyzed coupling of an alkene with an organic halide or pseudohalide. | Introduction of side chains at the C2 position of the PBD C-ring; explored for DNA-encoded libraries. | ucl.ac.ukcem.comnih.gov |

| Suzuki Coupling | Palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. | Synthesis of C2-aryl PBD libraries; introduction of side chains at the C2 position. | ucl.ac.uknih.govcem.com |

| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. | Introduction of side chains at the C2 position of the PBD C-ring. | ucl.ac.ukresearchgate.netcem.com |

Electrophilicity and Reactivity Investigations

The biological activity of PBDs, including this compound, is largely attributed to their ability to covalently alkylate DNA. This process involves the electrophilic nature of a specific site within the molecule, which reacts with nucleophilic sites on DNA bases.

Evaluation of C-11 Electrophilicity in PBDs

The pyrrolo[2,1-c] ucl.ac.uknih.govbenzodiazepine core structure possesses a key electrophilic center at the C-11 position, typically involving an imine or carbinolamine moiety at the N10-C11 position nih.govacs.orgnih.gov. This electrophilic character is crucial for the PBDs' mechanism of action, enabling them to form covalent aminal linkages with the exocyclic amino group of guanine (B1146940) bases within the minor groove of DNA acs.orgresearchgate.net. Studies have specifically evaluated the electrophilicity at this C-11 position using various analytical techniques nih.govresearchgate.net. Research indicates that this compound exhibits a higher degree of electrophilicity at C-11 compared to other PBDs like anthramycin (B1237830) and tomaymycin (B1231328), which possess carbinolamine methyl ether functionalities at the N10-C11 position oup.com. This enhanced electrophilicity is considered a significant factor in its reactivity.

Reaction Kinetics with Model Nucleophiles

To quantitatively assess the electrophilic reactivity of PBDs, kinetic studies using model nucleophiles have been conducted. Investigations employing thiophenol as a model nucleophile have demonstrated that the reaction of this compound, tomaymycin, and anthramycin with thiophenol follows second-order kinetics nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Neothramycin and Its Analogs

Correlation Between Chemical Structure and DNA-Binding Affinity

The anticancer and antiprotozoal activities of neothramycin stem from its ability to bind to the minor groove of duplex DNA. wikipedia.org This interaction is covalent, involving the formation of a bond between the C11 position of the PBD and the N2 amino group of a guanine (B1146940) base. researchgate.net The affinity of this binding is a key determinant of the compound's biological potency.

However, this compound, along with DC-81 and iso-DC-81, demonstrates lower DNA-binding affinity compared to other PBDs like sibiromycin (B87660), anthramycin (B1237830), and tomaymycin (B1231328). oup.com This difference is attributed to the presence of an imine functionality at the N10-C11 position and a saturated, relatively unsubstituted C-ring in these less potent molecules. oup.com The binding of this compound to DNA is also notably slower than that of other compounds in its class. wikipedia.org

The following table summarizes the relative DNA binding affinities of several PBDs:

| Compound | Relative DNA Binding Affinity (Rank Order) | Key Structural Feature (C-ring) |

|---|---|---|

| Sibiromycin | Highest | Unsaturated |

| Anthramycin | High | Unsaturated |

| Tomaymycin | High | Unsaturated |

| DC-81 | Lower | Saturated |

| This compound | Lower | Saturated |

| iso-DC-81 | Lowest | Saturated |

Data sourced from multiple studies evaluating DNA binding affinity through methods such as inhibition of restriction endonuclease cleavage. oup.com

Influence of Pyrrolo C-Ring Unsaturation and Substituents on Biological Potency

The structure of the C-ring is a major determinant of the biological potency of PBDs. The superior potency of natural products like anthramycin, tomaymycin, and sibiromycin is largely attributed to the presence of unsaturation at the C2-position and/or C2-substituents containing unsaturation. nih.govacs.org In contrast, this compound possesses a saturated C-ring, which correlates with its lower cytotoxicity and DNA-binding affinity. oup.com

The presence of an imine functionality at the N10-C11 position, as seen in this compound, is also a critical factor. While this group is essential for the covalent binding to DNA, its reactivity can be modulated by other structural features. nih.govmdpi.com Studies on analogs have shown that the nature of substituents on the C-ring can significantly impact the electrophilicity of the C11 position and, consequently, the rate and stability of the DNA adduct formed.

Role of Stereochemistry, Notably the (3S-trans) Configuration, in Biological Interaction

Stereochemistry is a critical factor governing the biological activity of PBDs. mhmedical.comlongdom.orgijpsjournal.com The specific three-dimensional arrangement of atoms in the molecule dictates its ability to interact effectively with its biological target, DNA. nih.gov For PBDs, the chirality at the C11a position is of paramount importance.

Comparative SAR Analysis with other Pyrrolonih.govwikipedia.orgbenzodiazepines

Comparative analyses of this compound with other PBDs like anthramycin, tomaymycin, and sibiromycin highlight the key structural features that modulate biological activity within this class of compounds. A primary differentiating factor is the structure of the C-ring. This compound, having a saturated C-ring, consistently shows lower DNA-binding affinity and cytotoxicity compared to anthramycin, tomaymycin, and sibiromycin, which all feature unsaturated C-rings. nih.govoup.com

The nature of the N10-C11 functionality is another critical point of comparison. This compound exists as a mixture of interconvertible carbinolamine stereoisomers (A and B) which are in equilibrium with the imine form in aqueous solution. wikipedia.org In contrast, other potent PBDs like anthramycin possess a carbinolamine methyl ether. This difference in the electrophilic center influences the kinetics and stability of the DNA adduct.

The following table provides a comparative overview of key features:

| Compound | C-Ring Feature | N10-C11 Functionality | Relative Potency |

|---|---|---|---|

| This compound | Saturated | Carbinolamine/Imine | Lower |

| Anthramycin | Unsaturated | Carbinolamine Methyl Ether | High |

| Tomaymycin | Unsaturated | Carbinolamine Methyl Ether | High |

| Sibiromycin | Unsaturated with Sugar Moiety | Carbinolamine | Highest |

These comparisons underscore a clear SAR trend where C-ring unsaturation and specific N10-C11 functionalities are correlated with enhanced DNA-binding and biological activity. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for PBDs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govjapsonline.com For PBDs, QSAR models aim to develop mathematical equations that can predict the DNA-binding affinity or cytotoxicity of new analogs based on their physicochemical properties and structural features. nih.gov

These models typically use a set of "descriptors" that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov By analyzing a series of PBDs with known activities, QSAR studies can identify which descriptors are most important for biological potency.

Preclinical Biological Activity and Pharmacological Research of Neothramycin

In vitro Efficacy Studies in Cellular Models

Anti-proliferative Activity in Non-human Cancer Cell Lines

Neothramycin has demonstrated significant in vitro anti-proliferative activity across a spectrum of non-human cancer cell lines. Studies indicate that it exhibits activity against Yoshida sarcoma in rats, Leukemia P388, Sarcoma 180, Ehrlich Ascites Carcinoma, and Walker Carcinosarcoma-256 wikipedia.org. Additionally, this compound displayed light activity against Leukemia L-1210 in mice wikipedia.org. When tested against human cell lines, this compound showed high cytotoxicity towards MRC-5 cells, with a reported IC50 value of 390 ng/mL wikipedia.org. Further research has shown that this compound can prevent the growth of mouse lymphoblastoma L5178Y and HeLa cells at concentrations ranging from 0.5 to 1.0 μg/mL, and it exhibited a lethal effect at 5.0 μg/mL researchgate.net.

Data Table 1: In Vitro Anti-proliferative Activity of this compound in Cellular Models

| Cell Line/Model | Activity/Effect | IC50 Value (approx.) | Citation |

| Yoshida sarcoma (rats) | Activity | N/A | wikipedia.org |

| Leukemia P388 | Activity | N/A | wikipedia.org |

| Sarcoma 180 | Activity | N/A | wikipedia.org |

| Ehrlich Ascites Carcinoma | Activity | N/A | wikipedia.org |

| Walker Carcinosarcoma-256 | Activity | N/A | wikipedia.org |

| Leukemia L-1210 (mice) | Light activity | N/A | wikipedia.org |

| MRC-5 cells | High cytotoxicity | 390 ng/mL | wikipedia.org |

| Mouse lymphoblastoma L5178Y | Growth prevention / Lethal effect | 0.5-1.0 μg/mL / 5.0 μg/mL | researchgate.net |

| HeLa cells | Growth prevention / Lethal effect | 0.5-1.0 μg/mL / 5.0 μg/mL | researchgate.net |

Antimicrobial Activity Against Bacterial Strains

This compound possesses antimicrobial properties, though its activity is characterized as weak when compared to other compounds within the pyrrolo(1,4)benzodiazepine class wikipedia.org. This compound A, a specific stereoisomer, has been identified as having broad-spectrum antimicrobial activity, including the ability to inhibit Staphylococcus medchemexpress.com.

Antiprotozoal Activity (e.g., against Malaria)

The antiprotozoal potential of this compound has been investigated, including its efficacy against malaria. Studies indicate that this compound demonstrated moderate activity against malaria, with an estimated IC50 value of approximately 1 μg/mL wikipedia.org. A derivative, Butylthis compound A, was found to be less potent, exhibiting 6-7 times lower antiprotozoal activity than this compound wikipedia.org.

Data Table 2: Antiprotozoal Activity of this compound

| Target Organism | Activity/Effect | IC50 Value (approx.) | Citation |

| Malaria (Plasmodium) | Moderate activity | 1 μg/mL | wikipedia.org |

Immunomodulatory Effects on Cytokine Release (e.g., Interleukin-2 (B1167480), Interleukin-1)

Research has explored the immunomodulatory effects of this compound, specifically its impact on cytokine release. In vitro studies utilizing rat splenocytes revealed that this compound enhanced the release of interleukin-2 (IL-2) when stimulated by concanavalin-A nih.gov. Conversely, this compound did not appear to influence the release of interleukin-1 (IL-1) from rat peritoneal exudate cells that were stimulated by lipopolysaccharide nih.gov.

In vivo Efficacy Studies in Animal Models

Anti-tumor Efficacy in Murine Models

This compound has demonstrated in vivo efficacy in animal models, notably showing activity against Yoshida sarcoma in rats wikipedia.org. While specific detailed in vivo anti-tumor data for this compound in murine models were not extensively detailed in the reviewed search results, the broader class of pyrrolo(1,4)benzodiazepines (PBDs), to which this compound belongs, is recognized for its potent antitumour activity, with several derivatives undergoing preclinical evaluation researchgate.netsemanticscholar.org.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Animal Models (excluding human data)

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound in preclinical animal models is crucial for predicting its behavior in vivo and guiding its progression towards clinical evaluation. These studies assess how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it exerts its effects on the body.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies have investigated the disposition of this compound (NTM) in animal models, specifically mice and rabbits. These investigations have provided insights into its absorption, distribution, and excretion patterns.

Distribution: In studies conducted with mice and rabbits, this compound demonstrated a notable distribution pattern, reaching various tissues and organs. The compound was found to be well distributed in the following preclinical animal tissues:

| Tissue/Organ | Distribution Status |

| Kidney | Well distributed |

| Urinary bladder | Well distributed |

| Squamous tissues | Well distributed |

| Lung | Well distributed |

| Spleen | Well distributed |

| Gastrointestinal tract | Well distributed |

Excretion: Following administration in mice and rabbits, this compound was observed to be rapidly excreted from the body. The primary routes of excretion identified were through urine and bile nih.gov.

Absorption: Preclinical data also indicated that this compound exhibits partial absorption from the gastrointestinal tract in both mice and rabbits nih.gov. This suggests that while oral administration might be a potential route, its bioavailability could be influenced by absorption efficiency.

Pharmacodynamic Profile

Specific preclinical pharmacodynamic data for this compound in animal models, detailing its mechanism of action or dose-response relationships in vivo, were not detailed in the scope of the provided search results. Further research would be required to establish these aspects of its preclinical profile.

Advanced Research Methodologies and Analytical Techniques for Neothramycin Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools to investigate the molecular interactions and dynamics of Neothramycin with its biological targets, primarily DNA.

Quantum Mechanical Studies of Drug-DNA Interactions

Quantum Mechanical (QM) studies, often employing Density Functional Theory (DFT), are utilized to elucidate the electronic and energetic aspects of this compound's binding to DNA. These studies aim to quantify the strength and nature of intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, at an atomic level. By calculating binding energies and analyzing charge distribution, QM methods help predict preferred binding sites and the stability of this compound-DNA complexes. For instance, studies have evaluated stacking interactions between this compound B and DNA base pairs, providing insights into binding patterns and relative stability of various drug-base pair complexes researchgate.netresearchgate.netijism.org. These calculations often reveal that complexes formed with GC base pairs are more favored, with dispersion forces playing a dominant role in stabilization ijism.org.

Virtual Screening in Drug Discovery Efforts

Virtual screening (VS) plays a significant role in drug discovery by computationally sifting through large libraries of compounds to identify potential drug candidates or analogs with improved properties. While specific large-scale virtual screening campaigns explicitly focused on discovering novel this compound analogs are not extensively detailed in the provided snippets, the general application of VS in related drug discovery efforts is well-established nih.govresearchgate.net. Computational screening methods can provide in-depth knowledge for selecting optimal binding sites for drug conjugation and can be used to identify mutations that might enhance binding affinities, thereby accelerating the development of new therapeutic agents nih.govbcrcp.ac.in. The principles of virtual screening are broadly applied to natural products and their derivatives for identifying new anticancer agents nih.gov.

Genetic and Molecular Biology Techniques

Understanding the biosynthesis of this compound is critical for potential biotechnological production and analog development. Genetic and molecular biology tools are indispensable for dissecting these pathways.

Gene Cloning and Sequencing for Biosynthetic Pathway Analysis

The identification and characterization of the genes responsible for this compound biosynthesis are achieved through gene cloning and sequencing. This process involves identifying gene clusters within the producing organism (typically Streptomyces species) that encode the enzymes responsible for synthesizing the complex molecule. Analysis of these gene clusters, often involving polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) genes, allows for the reconstruction of the proposed biosynthetic pathway. For related PBDs like tomaymycin (B1231328), gene cluster analysis has revealed novel pathways for precursor moieties, and sequencing efforts are fundamental to this understanding nih.govasm.orgmdpi.com.

Gene Inactivation and Complementation Studies

To experimentally confirm the function of genes identified in the biosynthetic pathway, gene inactivation (knockout) and complementation studies are performed. Gene inactivation involves disrupting a specific gene to observe the effect on this compound production, such as a complete loss or alteration of the compound. Subsequently, complementation studies, where the functional gene is reintroduced into the inactivated strain, are used to restore this compound production. This process validates the role of the targeted gene in the pathway. For instance, studies on tomaymycin biosynthesis have utilized gene replacement and chemical complementation to confirm proposed pathway steps, demonstrating the necessity of specific genes for product formation nih.govebi.ac.uk.

Compound Name Index

this compound

this compound A

this compound B

Tomaymycin

Mazethramycin

Porothramycin

Prothracarcin

Chicamycin A

Sibanomycin

Abbeymycin

DC-81

Cell-Based Assays for Biological Activity and DNA Cross-Linking

Cell-based assays are crucial for evaluating the direct impact of this compound on cellular processes, including its cytotoxic effects and its interaction with cellular DNA. Studies have demonstrated this compound's potent biological activity against various cancer cell lines and its mechanism of DNA interaction.

Cytotoxicity and Anti-Cancer Activity

This compound has exhibited significant cytotoxic effects in various cell-based assays, reflecting its anti-cancer potential. For instance, it has shown high cytotoxicity against MRC-5 cells, with a reported IC50 value of 390 ng/mL wikipedia.org. This demonstrates a direct impact on cell viability and proliferation in a cellular environment. Furthermore, this compound has displayed activity against several experimental tumors in vivo, including Yoshida sarcoma in rats, leukemia P388, sarcoma 180, Ehrlich Ascites carcinoma, and Walker carcinosarcoma-256, which are models for assessing anti-cancer efficacy wikipedia.org.

Table 1: Cytotoxicity of this compound in Cell-Based Assays

| Cell Line | Reported IC50 Value | Unit | Reference |

| MRC-5 | 390 | ng/mL | wikipedia.org |

DNA-Binding Affinity and Sequence Selectivity

The precise interaction of this compound with DNA is a key determinant of its biological activity. While direct measurement of DNA cross-linking by this compound itself in cell-based assays is less detailed compared to its PBD dimer counterparts, its DNA-binding affinity has been quantitatively assessed using specialized assays. The Restriction Endonuclease Digestion Assay (RED100), which measures the inhibition of restriction endonuclease activity by DNA-interacting ligands, has been employed to evaluate the relative DNA-binding affinities of PBDs oup.comoup.comnih.gov. This assay is more sensitive than traditional methods like thermal denaturation or ethidium (B1194527) bromide displacement, enabling discrimination between molecules with similar structures, such as DC-81, iso-DC-81, and this compound oup.comoup.comnih.gov.

Results from such assays have established a comparative rank order for DNA-binding affinity among PBDs. In these studies, this compound has been shown to bind DNA with moderate affinity, falling within a spectrum of activity observed for this class of compounds oup.com. Specifically, the rank order of inhibition of cleavage, indicative of DNA binding, was reported as sibiromycin > anthramycin > tomaymycin > DC-81 > this compound > iso-DC-81 oup.com. This data underscores that this compound engages with DNA, a prerequisite for its mechanism of action, which involves covalent modification of guanine (B1146940) bases in the minor groove wikipedia.orgtaylorandfrancis.comoup.comadcreview.com. The formation of these DNA adducts is understood to inhibit nucleic acid synthesis and contribute to cellular toxicity adcreview.comucl.ac.uk.

Table 2: Relative DNA-Binding Affinity of this compound Compared to Other PBDs (RED100 Assay)

| PBD Compound | Relative DNA-Binding Affinity (Rank Order) |

| Sibiromycin | Most Potent |

| Anthramycin | High |

| Tomaymycin | High |

| DC-81 | Moderate |

| This compound | Moderate |

| Iso-DC-81 | Lower |

Note: Rank order is based on inhibition of restriction endonuclease cleavage, indicating relative DNA-binding affinity. Higher rank implies stronger binding. oup.com

While PBD dimers are more extensively studied for their direct DNA interstrand cross-linking capabilities, the fundamental DNA-binding mechanism of this compound and its resulting cytotoxicity in cell-based assays highlight its role as a biologically active DNA-interactive agent within the PBD class. The observed cytotoxicity correlates with its DNA-binding affinity, demonstrating the link between molecular interaction and cellular effect.

Future Research Directions and Translational Perspectives for Neothramycin

Rational Design and Synthesis of Next-Generation Neothramycin Analogs with Enhanced Specificity

The rational design of next-generation this compound analogs is a critical avenue of research aimed at improving its therapeutic index. A primary goal is to enhance the specificity of these analogs for cancer cells while minimizing off-target effects. This can be achieved through a detailed understanding of the structure-activity relationships (SAR) of the this compound scaffold.

Systematic SAR studies, involving the synthesis and biological evaluation of a library of analogs, are essential. nih.govnih.govrsc.orgmdpi.com By modifying specific functional groups on the this compound molecule, researchers can identify which parts of the structure are crucial for its anticancer activity and which contribute to toxicity. nih.govnih.gov For instance, alterations to the aromatic ring system, the carbinolamine moiety, and the side chain can significantly impact DNA binding affinity and sequence selectivity.

Computational modeling and in silico screening will play a pivotal role in this process. mdpi.comnih.govmdpi.comnih.gov These techniques can predict how different structural modifications will affect the molecule's interaction with its DNA target, allowing for the prioritization of the most promising candidates for synthesis. nih.govmdpi.comnih.gov This approach accelerates the design-synthesis-testing cycle and reduces the resources required for developing new analogs. mdpi.com

The synthesis of novel this compound derivatives will leverage advanced organic synthesis methodologies to create structurally diverse compounds. acs.orgnih.govrsc.orgmdpi.com These efforts will focus on producing analogs with improved pharmacological properties, such as enhanced stability, better tumor penetration, and a more favorable pharmacokinetic profile.

Comprehensive Elucidation of Remaining Uncharted Biosynthetic Steps

While the general biosynthetic pathway of many pyrrolobenzodiazepines is understood, specific steps in the biosynthesis of this compound remain to be fully characterized. A comprehensive elucidation of these uncharted steps is crucial for several reasons. Firstly, it provides the fundamental knowledge required for biosynthetic engineering, which can be used to produce novel this compound analogs.

The starting point for this research is the identification and characterization of the this compound biosynthetic gene cluster in the producing organism, typically a species of Streptomyces. nih.govnih.govrsc.orgresearchgate.net Modern genomic techniques, including long-read sequencing, can facilitate the assembly of these often large and repetitive gene clusters. youtube.com

Once the gene cluster is identified, the function of each putative enzyme can be investigated through a combination of gene inactivation studies and in vitro biochemical assays. nih.govresearchgate.netresearchgate.net This involves systematically knocking out each gene in the cluster and analyzing the resulting metabolic profile to identify the intermediate that accumulates. nih.gov The corresponding enzyme can then be expressed heterologously, purified, and its catalytic activity confirmed in vitro. nih.govnih.gov This approach has been successfully used to characterize enzymes in the biosynthetic pathways of other complex natural products. nih.govresearchgate.netnih.gov

A detailed understanding of the enzymatic machinery will enable the rational manipulation of the biosynthetic pathway to create new this compound derivatives. For example, by introducing genes from other PBD pathways or by modifying the substrate specificity of existing enzymes, it may be possible to generate a diverse range of novel compounds with potentially improved therapeutic properties.

Exploration of Molecular Mechanisms of Resistance to this compound

The development of drug resistance is a major obstacle in cancer chemotherapy. nih.govgavi.org Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is therefore of paramount importance for its long-term clinical success.

Several potential mechanisms of resistance to PBDs have been identified. One of the most common is the upregulation of drug efflux pumps, such as those belonging to the ATP-binding cassette (ABC) transporter family. nih.gov These pumps actively transport the drug out of the cancer cell, reducing its intracellular concentration and thereby its efficacy. nih.gov

Another potential mechanism involves alterations in the cellular pathways that respond to DNA damage. nih.gov Since this compound exerts its cytotoxic effects by binding to DNA, cells with enhanced DNA repair capabilities may be more resistant to its effects. nih.gov Additionally, mutations in the drug's molecular target or alterations in downstream signaling pathways that lead to apoptosis can also contribute to resistance. gavi.org

Investigating these mechanisms will involve generating this compound-resistant cancer cell lines in the laboratory and then using a variety of molecular and cellular biology techniques to identify the changes that have occurred in these cells. Furthermore, studying cross-resistance patterns with other anticancer agents can provide insights into shared resistance mechanisms. nih.govresearchgate.netescholarship.orgnih.gov This knowledge will be invaluable for designing combination therapies that can overcome or circumvent resistance and for identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies.

Integration of this compound Research into Modern Drug Discovery Paradigms

To accelerate the translation of this compound-based therapies from the laboratory to the clinic, it is essential to integrate its research into modern drug discovery paradigms. This includes the use of high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

HTS allows for the rapid screening of large libraries of compounds to identify new this compound analogs with desirable biological activities. nih.govresearchgate.netnih.goveuropeanpharmaceuticalreview.com This can be coupled with high-content imaging and other advanced analytical techniques to provide a comprehensive assessment of a compound's effects on cancer cells. europeanpharmaceuticalreview.com Mass spectrometry also plays a crucial role in modern drug discovery for the characterization and quantification of drug candidates. europeanpharmaceuticalreview.comresearchgate.net

FBDD offers a complementary approach, particularly for identifying novel scaffolds that can interact with the biological targets of this compound. researchgate.netresearchgate.netrsc.orgnih.gov This method involves screening small, low-molecular-weight fragments for weak binding to the target. researchgate.netnih.gov Hits from this screen can then be optimized and linked together to create more potent and selective inhibitors. nih.gov

Furthermore, the application of artificial intelligence and machine learning in drug discovery is rapidly expanding. mdpi.comnih.gov These computational tools can be used to analyze large datasets from HTS and other screening platforms to identify patterns and predict the activity of new compounds, thereby streamlining the drug discovery process. mdpi.comnih.gov

Development of this compound-Based Chemical Probes for Biological Target Validation

Chemical probes are powerful tools for elucidating the biological function of molecules and for validating their therapeutic targets. The development of this compound-based chemical probes will be instrumental in further understanding its mechanism of action and identifying its full range of cellular targets.

One approach is to synthesize fluorescently labeled this compound analogs. nih.govrsc.orgnih.govrsc.orgsemanticscholar.org These probes can be used in cellular imaging studies to visualize the subcellular localization of the drug and its interaction with DNA in real-time. nih.govrsc.orgnih.gov The design of such probes often involves the rational incorporation of a fluorophore into the this compound scaffold without significantly perturbing its biological activity. nih.govnih.gov

Another important type of chemical probe is a tagged derivative, for example, one that is biotinylated. nih.govnih.gov These probes can be used in affinity purification experiments to pull down the cellular proteins that interact with this compound, thereby identifying its direct and indirect binding partners. nih.govnih.gov This information is crucial for a comprehensive understanding of the drug's cellular effects.

The development of these chemical tools will not only advance our fundamental understanding of this compound's biology but will also have practical applications in drug development, such as in the development of assays to measure target engagement and to screen for new drugs that modulate the same pathways. researchgate.net

Q & A

Q. What experimental models are suitable for evaluating Neothramycin’s antitumor activity?

Methodological Answer:

- In vitro models : Use cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC50 values. Include positive controls like doxorubicin and negative controls (untreated cells) .

- In vivo models : Employ xenograft mice models with tumor volume monitoring. Ensure ethical compliance (3Rs principles: Replacement, Reduction, Refinement) and report sample size justification .

- Mechanistic studies : Pair cell viability assays with flow cytometry (apoptosis detection) and Western blotting (DNA damage markers like γ-H2AX) .

Q. How can researchers optimize this compound’s synthesis for reproducibility?

Methodological Answer:

- Stepwise validation : Use high-performance liquid chromatography (HPLC) to verify intermediate purity (>95%) and nuclear magnetic resonance (NMR) for structural confirmation .

- Scale-up protocols : Document solvent ratios, reaction temperatures, and catalyst concentrations. Share raw spectral data via FAIR-compliant repositories (e.g., Chemotion) .

- Batch consistency : Apply statistical process control (SPC) charts to monitor yield variability across batches .

Q. What analytical techniques are critical for characterizing this compound’s stability?

Methodological Answer:

- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. Compare against pharmacopeial standards .

- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions. Report melting points with ±0.5°C precision .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data across studies be resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines. Assess heterogeneity via I<sup>2</sup> statistics and subgroup analysis (e.g., dosage ranges, model species) .

- In silico modeling : Apply molecular docking to compare binding affinities across isoforms of target enzymes (e.g., topoisomerase I). Validate with isogenic cell lines .

- Confounder reporting : Disclose batch-to-batch variability, solvent differences, and cell passage numbers in publications .

Q. What statistical approaches address low sample sizes in this compound’s rare disease trials?

Methodological Answer:

Q. How can researchers validate this compound’s off-target effects without bias?

Methodological Answer:

Q. What ethical frameworks govern this compound’s use in combinatorial therapy trials?

Methodological Answer:

- Risk-benefit documentation : Adhere to ICH-GCP guidelines for adverse event reporting. Include independent data monitoring boards (DMBs) .

- Informed consent : Disclose potential synergistic toxicities in patient information sheets. Use validated readability tools (e.g., Flesch-Kincaid) for clarity .

Data Management & Reproducibility

Q. How should researchers manage conflicting spectral data for this compound analogs?

Methodological Answer:

Q. What protocols ensure reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer:

- Standardized matrices : Use identical bioanalytical methods (e.g., LC-MS/MS) across labs. Predefine acceptance criteria for AUC and Cmax .

- Cross-calibration : Exchange reference samples between institutions to harmonize instrumentation .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.